4-Bromo-1-hydroxy-2-naphthoic acid

CAS No.: 5813-37-6

Cat. No.: VC2323547

Molecular Formula: C11H7BrO3

Molecular Weight: 267.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5813-37-6 |

|---|---|

| Molecular Formula | C11H7BrO3 |

| Molecular Weight | 267.07 g/mol |

| IUPAC Name | 4-bromo-1-hydroxynaphthalene-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H7BrO3/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,(H,14,15) |

| Standard InChI Key | ORABWYPHDRBFAX-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)Br |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)Br |

Introduction

Chemical Identity and Basic Properties

4-Bromo-1-hydroxy-2-naphthoic acid is identified through several standardized chemical identifiers. This section details the fundamental properties that define this compound and distinguish it from related chemical entities.

Identification Parameters

The compound is uniquely identified through various chemical registry systems and nomenclature conventions as shown in the following table:

| Identifier | Value |

|---|---|

| CAS Registry Number | 5813-37-6 |

| MDL Number | MFCD00021504 |

| IUPAC Name | 4-bromo-1-hydroxynaphthalene-2-carboxylic acid |

| Molecular Formula | C₁₁H₇BrO₃ |

| Molecular Weight | 267.08 g/mol |

| PubChem Compound ID | 289393 |

The compound has precise structural identifiers that allow for its unambiguous representation in chemical databases:

| Structural Identifier | Value |

|---|---|

| Standard InChI | InChI=1S/C11H7BrO3/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,(H,14,15) |

| Standard InChIKey | ORABWYPHDRBFAX-UHFFFAOYSA-N |

| SMILES Notation | C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)Br |

Structural Features

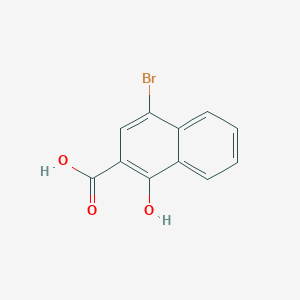

4-Bromo-1-hydroxy-2-naphthoic acid possesses a naphthalene backbone with three functional groups positioned at specific locations. The naphthalene core consists of two fused aromatic rings. The substituents include a hydroxyl group at position 1, a carboxylic acid group at position 2, and a bromine atom at position 4. This particular arrangement of functional groups contributes to the compound's chemical reactivity and potential applications in organic synthesis.

Physical and Chemical Properties

The physical and chemical properties of 4-Bromo-1-hydroxy-2-naphthoic acid determine its behavior in various chemical reactions and influence its handling requirements.

Physical State and Appearance

At standard temperature and pressure, 4-Bromo-1-hydroxy-2-naphthoic acid typically appears as a crystalline solid. When crystallized from alcohol, it forms needle-like crystals, which is a common morphology for many organic aromatic compounds .

Thermodynamic Properties

The melting point of 4-Bromo-1-hydroxy-2-naphthoic acid has been experimentally determined to be approximately 245-246°C . This relatively high melting point is consistent with the presence of hydrogen bonding capabilities in the molecule, contributed by both the hydroxyl and carboxylic acid functional groups.

Spectroscopic Properties

While specific spectroscopic data is limited in the available search results, the compound's structural features suggest it would exhibit characteristic absorption patterns in UV-visible spectroscopy due to its aromatic nature and in infrared spectroscopy due to its functional groups (O-H stretching from both hydroxyl and carboxylic acid groups, C=O stretching from the carboxylic acid, and C-Br stretching).

Synthesis Methods

Various synthetic routes have been reported for the preparation of 4-Bromo-1-hydroxy-2-naphthoic acid. These methods provide insights into the chemical reactivity of the compound and its precursors.

Bromination of 1-hydroxy-2-naphthoic acid

A common synthetic approach involves the bromination of 1-hydroxy-2-naphthoic acid. This reaction typically employs bromine as the brominating agent in a suitable solvent such as acetic acid. The reaction proceeds under controlled temperature conditions, resulting in the selective bromination at the 4-position of the naphthalene ring.

Hydrolysis of Naphthalene Derivatives

Another synthetic pathway involves the alkaline hydrolysis of naphthalene derivatives. For instance, experimental data indicates that heating a pyrone with 10% sodium hydroxide solution on a water bath for approximately 30 minutes, followed by acidification with concentrated hydrochloric acid, yields 4-Bromo-1-hydroxy-2-naphthoic acid. The product can then be purified through crystallization from alcohol .

Experimental Procedure Example

The following table summarizes an experimental procedure for a reaction involving 4-Bromo-1-hydroxy-2-naphthoic acid:

| Parameter | Details |

|---|---|

| Reagents | 4-Bromo-1-hydroxy-2-naphthoic acid (3.0 g), (3S, 4S)-3-aminotetrahydro-2H-pyran-4-ol (1.38 g), WSC hydrochloride (2.58 g), HOBt monohydrate (1.89 g), DMF (10 mL), triethylamine (2.19 mL) |

| Reaction Conditions | Room temperature for 5 days |

| Workup | Addition of water, extraction with ethyl acetate, washing with water and brine, drying over anhydrous magnesium sulfate, concentration under reduced pressure |

| Purification | Silica gel column chromatography (ethyl acetate/hexane) |

| Yield | 1.47 g |

This procedure demonstrates the use of 4-Bromo-1-hydroxy-2-naphthoic acid in amide bond formation with an amino alcohol, showcasing its utility in organic synthesis .

Applications and Uses

4-Bromo-1-hydroxy-2-naphthoic acid finds applications in various areas of chemical research and development due to its versatile functional groups and reactive sites.

Organic Synthesis

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

These hazard statements indicate that the compound poses moderate health risks, primarily related to irritation of the skin, eyes, and respiratory system, as well as acute toxicity if ingested .

Precautionary Measures

To minimize risks when handling 4-Bromo-1-hydroxy-2-naphthoic acid, several precautionary measures are recommended:

| Precautionary Statement | Description |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P264 | Wash hands thoroughly after handling |

| P270 | Do not eat, drink or smoke when using this product |

| P271 | Use only outdoors or in a well-ventilated area |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| P330 | Rinse mouth |

| P332+P313 | If skin irritation occurs: Get medical advice/attention |

| P337+P313 | If eye irritation persists: Get medical advice/attention |

| P362 | Take off contaminated clothing and wash before reuse |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed |

| P405 | Store locked up |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations |

These precautionary statements provide comprehensive guidance for safe handling, storage, emergency response, and disposal of the compound .

Research Findings

Scientific research involving 4-Bromo-1-hydroxy-2-naphthoic acid has contributed valuable insights into its chemical behavior and potential applications.

Synthetic Transformations

Research has demonstrated that 4-Bromo-1-hydroxy-2-naphthoic acid can be utilized in various synthetic transformations. For example, it has been employed in reactions with benzotriazol-1-ol and carbodiimide hydrochloride to form derivatives with potential bioactivity .

Structural Identification

Experimental studies have confirmed the structural identity of 4-Bromo-1-hydroxy-2-naphthoic acid through various analytical techniques. For instance, when a pyrone was subjected to alkaline hydrolysis, the resulting product was identified as 4-Bromo-1-hydroxy-2-naphthoic acid based on its melting point and comparison with an authentic specimen .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume